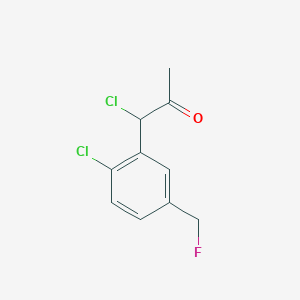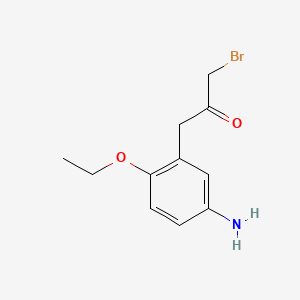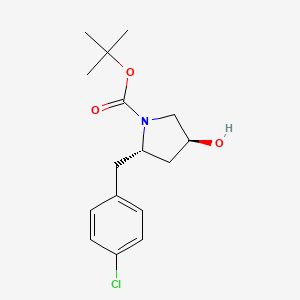
tert-Butyl (2S,4S)-2-(4-chlorobenzyl)-4-hydroxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butyl ester group, a hydroxyl group, and a 4-chlorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of tert-butyl esters, which can be synthesized through methods such as the direct introduction of the tert-butoxycarbonyl group using flow microreactor systems . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions .
Industrial Production Methods
Industrial production of tert-butyl esters often employs efficient and sustainable methods, such as the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide , reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of efficient solution-processed non-doped blue OLEDs.
The uniqueness of TERT-BUTYL (2S,4S)-2-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-PYRROLIDINE-1-CARBOXYLATE lies in its specific structural features and the diverse range of applications it offers in various fields of scientific research.
Propiedades
Fórmula molecular |
C16H22ClNO3 |
|---|---|
Peso molecular |
311.80 g/mol |
Nombre IUPAC |
tert-butyl (2S,4S)-2-[(4-chlorophenyl)methyl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-10-14(19)9-13(18)8-11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3/t13-,14-/m0/s1 |
Clave InChI |
HOMNAZZGWAAIIX-KBPBESRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CC2=CC=C(C=C2)Cl)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CC2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


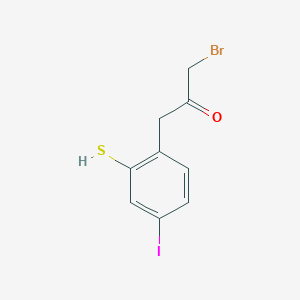


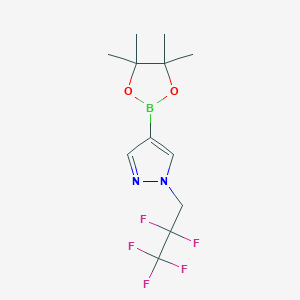


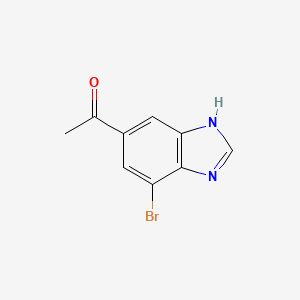
![Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate](/img/structure/B14043037.png)

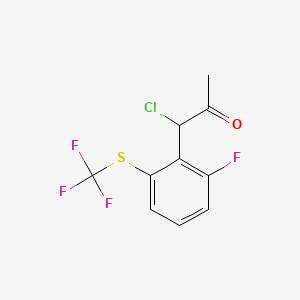
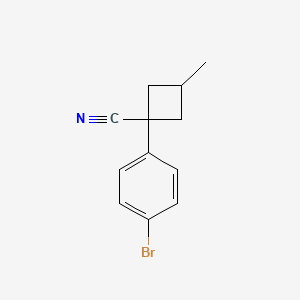
![6,8-Dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B14043062.png)
